3'-Chloro-[1,1'-biphenyl]-2-amine
Overview
Description
3’-Chloro-[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C12H10ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the 3’ position and an amine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-[1,1’-biphenyl]-2-amine typically involves a multi-step process. One common method starts with the Suzuki cross-coupling reaction, where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate. This reaction is carried out in a solvent mixture of ethanol and water at elevated temperatures .
The intermediate product, 4’-chloro-2-nitro-1,1’-biphenyl, is then subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) in the presence of cobalt sulfate (CoSO4·7H2O) to yield 2-amino-4’-chloro-1,1’-biphenyl .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and efficiency. The reactions are often conducted in continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction conditions helps in achieving higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, nitro compounds, nitriles, and secondary or tertiary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Chloro-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Chloro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobiphenyl: A closely related compound with a chlorine atom at the 3 position but without the amine group.
4-Chlorobiphenyl: Another similar compound with the chlorine atom at the 4 position.
2-Amino-4’-chlorobiphenyl: A compound with both chlorine and amine groups but at different positions.
Uniqueness
3’-Chloro-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the chlorine and amine groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(3-chlorophenyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZKBNFBRJGJBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373894 | |
Record name | 3'-CHLORO-BIPHENYL-2-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400743-82-0 | |
Record name | 3'-CHLORO-BIPHENYL-2-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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